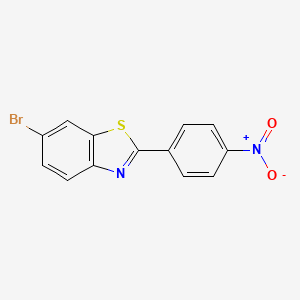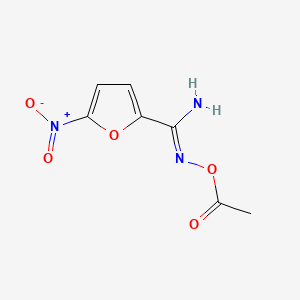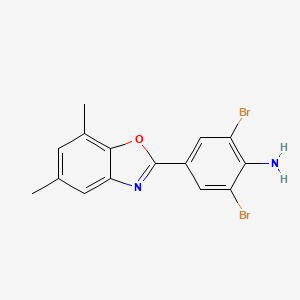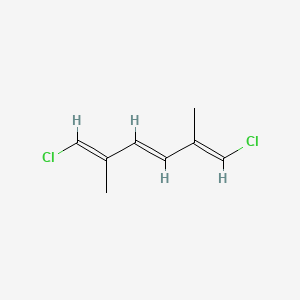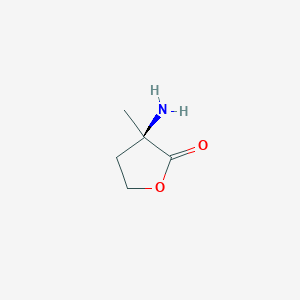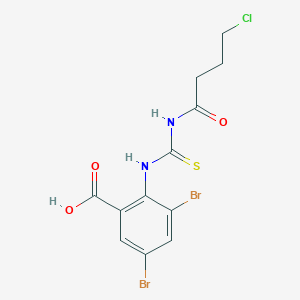
3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid is an organic compound characterized by its complex structure, which includes bromine, chlorine, and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes bromination, chlorination, and the introduction of carbamothioyl groups. Common reagents used in these reactions include bromine, chlorine, and thiourea. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or induction of cellular responses.
相似化合物的比较
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the chlorobutanoylcarbamothioyl group.
3,5-Dibromo-2-hydroxybenzoic acid: Contains hydroxyl groups instead of the chlorobutanoylcarbamothioyl group.
Uniqueness
3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid is unique due to the presence of the chlorobutanoylcarbamothioyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
属性
分子式 |
C12H11Br2ClN2O3S |
|---|---|
分子量 |
458.55 g/mol |
IUPAC 名称 |
3,5-dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C12H11Br2ClN2O3S/c13-6-4-7(11(19)20)10(8(14)5-6)17-12(21)16-9(18)2-1-3-15/h4-5H,1-3H2,(H,19,20)(H2,16,17,18,21) |
InChI 键 |
SQZSOMRLSMQVIA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(=O)O)NC(=S)NC(=O)CCCCl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
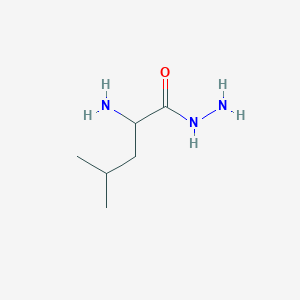
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)


![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
